Acfwkycv
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[10-(4-aminobutyl)-19-(2-aminopropanoylamino)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H64N10O10S2/c1-27(2)41(49(68)69)59-48(67)40-26-71-70-25-39(57-42(61)28(3)51)47(66)55-36(21-29-11-5-4-6-12-29)44(63)56-38(23-31-24-52-34-14-8-7-13-33(31)34)46(65)53-35(15-9-10-20-50)43(62)54-37(45(64)58-40)22-30-16-18-32(60)19-17-30/h4-8,11-14,16-19,24,27-28,35-41,52,60H,9-10,15,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,62)(H,55,66)(H,56,63)(H,57,61)(H,58,64)(H,59,67)(H,68,69) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZHTXUSYGCGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H64N10O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1017.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What are the standard protocols for synthesizing Acfwkycv and ensuring purity?
Methodological Answer:
Synthesis requires a systematic approach:
Literature Review : Identify existing methods (e.g., solvothermal, solid-state) and their limitations .
Method Selection : Prioritize reproducibility; cite established protocols or detail modifications (e.g., solvent ratios, temperature gradients) .
Purification : Use recrystallization or column chromatography, validated via TLC/HPLC .
Purity Verification : Employ NMR (for molecular structure), XRD (crystallinity), and elemental analysis .
Basic: How to characterize the structural properties of this compound using spectroscopic methods?
Methodological Answer:
- XRD : Analyze crystallinity and phase purity; compare with databases (e.g., ICDD PDF-4+) .
- NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve complex structures .
- Mass Spectrometry : Confirm molecular weight via ESI-TOF or MALDI-TOF .
- FTIR : Identify functional groups and bonding patterns .
Basic: What statistical methods are appropriate for preliminary analysis of this compound’s physicochemical data?
Methodological Answer:
- Descriptive Statistics : Calculate mean, standard deviation, and confidence intervals for replicate measurements .
- Correlation Analysis : Use Pearson/Spearman tests to identify relationships (e.g., temperature vs. yield) .
- Outlier Detection : Apply Grubbs’ test or boxplot analysis .
Advanced: How to design a multi-factorial experiment to optimize this compound’s synthesis yield?
Methodological Answer:
Factor Screening : Use fractional factorial design to prioritize variables (e.g., pH, temperature) .
Optimization : Apply response surface methodology (RSM) or orthogonal design (e.g., Taguchi) to identify ideal conditions .
Validation : Replicate runs under optimal parameters and compare predicted vs. actual yields .
Advanced: How to analyze contradictions in reported data on this compound’s catalytic activity?
Methodological Answer:
- Source Comparison : Cross-check experimental conditions (e.g., substrate concentration, catalyst loading) .
- Statistical Reanalysis : Perform meta-analysis or Bayesian inference to assess variability .
- Mechanistic Studies : Use DFT calculations or in-situ spectroscopy to resolve kinetic discrepancies .
Advanced: What frameworks support robust validation of this compound’s bioactivity in interdisciplinary studies?
Methodological Answer:
In Vitro/In Vivo Models : Align with OECD guidelines; include positive/negative controls .
Dose-Response Analysis : Fit data to Hill-Langmuir equations to estimate EC50/IC50 .
Reproducibility Checks : Share raw data via repositories (e.g., Zenodo) and invite independent validation .
Basic: How to structure a literature review on this compound’s applications in materials science?
Methodological Answer:
- Database Selection : Use Scopus, Web of Science, or PubMed with keywords (e.g., "this compound AND catalysis") .
- Thematic Coding : Categorize studies by application (e.g., sensors, energy storage) using NVivo or Atlas.ti .
- Gap Analysis : Highlight understudied areas (e.g., long-term stability) in a conceptual framework .
Advanced: How to integrate machine learning for predicting this compound’s properties?
Methodological Answer:
Dataset Curation : Compile experimental data (e.g., synthesis conditions, bandgap) into a structured database .
Model Training : Use random forest or neural networks to correlate inputs (e.g., solvent polarity) with outputs (e.g., conductivity) .
Validation : Apply k-fold cross-validation and compare with ab initio simulations .
Basic: What ethical guidelines apply to publishing this compound research involving human-derived samples?
Methodological Answer:
- Institutional Approval : Obtain IRB/IACUC clearance; document consent protocols .
- Data Anonymization : Remove identifiers from datasets; use secure storage .
- Conflict Disclosure : Declare funding sources and patent filings .
Advanced: How to address reproducibility challenges in this compound’s large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) .
- DoE Refinement : Use mixed-level factorial designs to account for scale-up variables (e.g., mixing efficiency) .
- Collaborative Trials : Share protocols with external labs for inter-laboratory validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
